chemical structure and molecular weight of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
chemical structure and molecular weight of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
An In-Depth Technical Guide on 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: Chemical Identity, Synthesis, and Role in Neuroprotective Drug Discovery
Executive Summary
In the landscape of neurodegenerative disease intervention, targeting orphan nuclear receptors has emerged as a highly promising therapeutic vector. Specifically, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) serves as a foundational chemical scaffold and critical intermediate in the synthesis of Nurr1-RXRα-selective rexinoids, such as XCT0135908 and the orally active, brain-penetrant BRF110[1][2].
Unlike pan-RXR agonists (e.g., bexarotene) that trigger off-target effects like hypertriglyceridemia, derivatives of this pyrimidine specifically activate the Nurr1-RXRα heterodimer[2][3]. This selective activation upregulates Brain-Derived Neurotrophic Factor (BDNF) and dopamine biosynthesis genes, offering profound neuroprotection in Parkinson’s Disease (PD) models[2][4]. This whitepaper deconstructs the physicochemical properties, synthesis causality, and structure-activity relationships (SAR) of this pivotal molecule.
Chemical Identity & Physicochemical Properties
The molecular architecture of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is characterized by a central pyrimidine ring heavily substituted to optimize spatial geometry for receptor binding. The C2 position features a lipophilic phenyl group, while the C4 position contains a hydroxyl group (often existing in tautomeric equilibrium with the pyrimidinone form). Crucially, the C5 position is occupied by an allyl group (-CH₂-CH=CH₂), and the C6 position by a methyl group.
The quantitative physicochemical data of the compound are summarized in Table 1 below, derived from established chemical databases[5][6].
Table 1: Physicochemical Properties of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
| Property | Value |
| Chemical Name | 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol |
| CAS Registry Number | 255869-27-3 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| XLogP3 (Predicted Lipophilicity) | 2.4 |
| Physical State (Standard Conditions) | White solid (post-recrystallization) |
Synthesis Methodology: A Self-Validating Protocol
The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol relies on a highly efficient cyclization reaction between a β-ketoester and an amidine[1][7]. The protocol below outlines the exact stoichiometric and mechanistic steps required to yield the pure intermediate, ensuring a self-validating workflow through observable phase changes and measurable recovery.
Step-by-Step Synthesis Protocol
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Precursor Preparation (Alkylation): Begin with ethyl acetoacetate. Alkylate this starting material with allyl bromide under standard basic conditions to yield the β-ketoester intermediate, ethyl 2-acetylpent-4-enoate .
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Reagent Assembly: In a dry, round-bottom flask equipped with a reflux condenser, suspend benzamidine hydrochloride hydrate (1.0 equivalent) in absolute ethanol.
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Base Addition & Causality: Slowly add sodium ethoxide (NaOEt) (1.2 equivalents) to the suspension.
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Mechanistic Causality: NaOEt serves a dual, sequential purpose. First, it deprotonates the benzamidine hydrochloride to release the reactive free base. Second, the slight excess acts as a catalytic base to drive the subsequent nucleophilic condensation.
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Condensation & Cyclization: Introduce the β-ketoester (ethyl 2-acetylpent-4-enoate, 1.0 equivalent) to the basic amidine solution. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 16 hours under an inert argon atmosphere.
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Neutralization & Precipitation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure, then neutralize the residue with dilute hydrochloric acid (1M HCl) until a pH of ~6-7 is reached. This shift in solubility forces the crude pyrimidinol to crash out of the solution as a precipitate.
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Isolation & Purification: Filter the crude precipitate under a vacuum. To ensure structural purity and remove unreacted starting materials, perform a recrystallization using hot ethanol.
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Validation: The process is validated by the formation of a distinct white solid upon cooling the ethanol, yielding the pure 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol at approximately 78% yield [1][7].
Step-by-step synthesis workflow of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.
Structure-Activity Relationship (SAR) & The C5 Allyl Causality
In drug development, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is subsequently chlorinated (via POCl₃) and reacted with 4-aminobenzoates to form active rexinoids like XCT0135908[1][7]. The structural choices embedded in this intermediate are not arbitrary; they strictly dictate the downstream biological efficacy.
Why the C5 Allyl Group? The ligand-binding pocket (LBP) of the RXRα receptor is highly sensitive to the steric bulk and electronic properties of the C5 substituent. The allyl group provides optimal hydrophobic interactions and spatial rigidity within the L-shaped pocket of RXRα[1]. As documented in the [1], altering this specific moiety drastically reduces the compound's ability to activate the Nurr1-RXRα heterodimer (Table 2).
Table 2: SAR of C5 Substitutions on Nurr1-RXRα Transactivation
| C5 Substituent | Structural Modification | Relative Efficacy | Impact on EC₅₀ |
| Allyl (-CH₂-CH=CH₂) | Baseline (Optimal Fit) | High Affinity | ~0.3 μM (Parent Compound) |
| Isopropyl (-CH(CH₃)₂) | Loss of double bond, altered bulk | Reduced | 3-fold less active |
| Ethyl (-CH₂CH₃) | One carbon shorter, saturated | Severely Reduced | 16-fold less active |
Note: The C6 methyl group is equally critical, as it activates the pyrimidine ring and helps mitigate electron-withdrawing effects from other substituents added later in the drug design pipeline, preventing unwanted isomerization of the allyl group[1].
Mechanism of Action: Nurr1-RXRα Activation
Derivatives synthesized from 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (such as BRF110) function as highly selective agonists for the Nurr1-RXRα heterodimer[2][4]. Nurr1 (NR4A2) is an orphan nuclear receptor that is absolutely essential for the development, maintenance, and survival of midbrain dopaminergic neurons[4][8].
When the aminopyrimidine derivative binds to the ligand-binding domain (LBD) of RXRα, it induces a conformational change that activates the entire heterodimer complex. This complex then binds to specific DNA response elements (NurRE or DR5), upregulating the transcription of critical neuroprotective genes, including:
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BDNF (Brain-Derived Neurotrophic Factor)
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TH (Tyrosine Hydroxylase)
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DAT (Dopamine Transporter)
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VMAT2 (Vesicular Monoamine Transporter 2)
Because the structural constraints of the allyl-pyrimidine scaffold prevent the activation of RXRα homodimers or other heterodimers (like RXR-LXR), the therapy avoids the severe lipid metabolism disruptions (e.g., elevated triglycerides) typically associated with pan-RXR agonists[2][3].
Nurr1-RXRα heterodimer activation pathway leading to neuroprotection.
References
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BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
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Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. echemi.com [echemi.com]
- 6. CAS Number List - 2 - Page 59701 - Chemicalbook [amp.chemicalbook.com]
- 7. BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
